Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane is an organosilicon compound with a unique structure that includes both chloro and silyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane typically involves the reaction of 3-chloropropyldimethylchlorosilane with diethylchlorosilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as platinum or palladium to facilitate the hydrosilylation process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures a consistent and high-yield production process, which is crucial for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or alcohols.
Hydrosilylation: The silyl groups can participate in hydrosilylation reactions with alkenes or alkynes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides or amines, typically carried out in polar solvents like tetrahydrofuran (THF).
Hydrosilylation: Catalysts such as platinum or palladium are used, often in the presence of a solvent like toluene.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted silanes.
Hydrosilylation: Products are typically organosilicon compounds with new Si-C bonds.
Oxidation and Reduction: Products vary depending on the specific conditions but can include silanols or siloxanes.
Scientific Research Applications
Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane involves its ability to form stable bonds with various organic and inorganic moleculesThe silyl groups can participate in hydrosilylation reactions, forming strong Si-C bonds that are resistant to hydrolysis and oxidation .
Comparison with Similar Compounds
Similar Compounds
- Chloro(dimethyl)thexylsilane
- Chloro(dimethyl)octadecylsilane
- Chloro(dimethyl)phenethylsilane
Uniqueness
Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane is unique due to its dual chloro and silyl functionalities, which provide versatility in chemical reactions and applications.
Properties
CAS No. |
85501-10-6 |
---|---|
Molecular Formula |
C9H22Cl2Si2 |
Molecular Weight |
257.34 g/mol |
IUPAC Name |
chloro-[3-[chloro(diethyl)silyl]propyl]-dimethylsilane |
InChI |
InChI=1S/C9H22Cl2Si2/c1-5-13(11,6-2)9-7-8-12(3,4)10/h5-9H2,1-4H3 |
InChI Key |
QAGLXCANPDAUJG-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CCC[Si](C)(C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.